Oral Bioavailability of Ki16198 Enables Systemic In Vivo Efficacy Unattainable with Ki16425
Ki16198 is the methyl ester prodrug of Ki16425, designed for improved oral absorption . This prodrug strategy enables robust systemic exposure and in vivo efficacy at oral doses where Ki16425 shows minimal effect. For example, in a pancreatic cancer xenograft model, oral administration of Ki16198 at 2 mg/kg significantly reduced tumor metastasis, an effect not reported for equivalent oral doses of Ki16425 [1].
| Evidence Dimension | Oral Bioavailability and In Vivo Efficacy |
|---|---|
| Target Compound Data | Oral administration of 2 mg/kg Ki16198 significantly reduced metastatic node weight in a pancreatic cancer model [1]. |
| Comparator Or Baseline | Ki16425 (parent compound, not a prodrug) |
| Quantified Difference | Ki16198 demonstrates oral activity and in vivo efficacy, while Ki16425 is primarily used for in vitro studies or requires different formulations for in vivo use. |
| Conditions | YAPC-PD pancreatic cancer cell-inoculated nude mouse xenograft model |
Why This Matters
The prodrug design of Ki16198 makes it the preferred choice for oral dosing in in vivo models of LPA-mediated diseases, where Ki16425 would require alternative, potentially less convenient, administration routes.
- [1] Komachi M, Sato K, Tobo M, et al. Orally active lysophosphatidic acid receptor antagonist attenuates pancreatic cancer invasion and metastasis in vivo. Cancer Sci. 2012;103(6):1099-1104. View Source
